

Finrozole MPV-2213ad basic research

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Compound Focus: Finrozole

CAS No.: 160146-17-8

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Pharmacokinetic Profile in Humans

The table below summarizes key pharmacokinetic parameters of **Finrozole** from a clinical study in healthy male volunteers after a single oral dose [1] [2] [3].

Parameter	3 mg Tablet	3 mg Solution	9 mg Tablet	9 mg Solution	30 mg Tablet
t _{max} (h)	2.94 (1.29)	0.63 (0.23)	2.50 (0.58)	0.71 (0.27)	3.13 (1.33)
C _{max} (ng/ml)	2.11 (1.58)	6.22 (1.73)	8.88 (3.28)	36.87 (17.09)	18.20 (5.65)
AUC(0,∞) (ng/ml*h)	13.25 (9.03)	13.93 (3.79)	57.68 (17.88)	75.54 (22.24)	118.23 (45.69)
t _{1/2} (h)	8.36 (4.48)	3.38 (3.31)	7.85 (2.53)	2.86 (0.94)	7.71 (1.65)
Relative Bioavailability	88.69% (34.36)	(Reference)	77.68% (13.51)	(Reference)	Not applicable

Abbreviations: t_{max}: time to reach peak serum concentration; C_{max}: peak serum concentration; AUC(0,∞): area under the serum concentration-time curve from zero to infinity; t_{1/2}: apparent elimination half-life. Data presented as mean (standard deviation) [1].

Detailed Experimental Protocols

Human Pharmacokinetics Study [1]

- **Study Design:** An open, partly randomized cross-over study involving 23 healthy male volunteers.
- **Dosing:** Single doses of 3 mg, 9 mg, or 30 mg **Finrozole** were administered as tablets or an oral solution (30 mg dose was tablet only), with a 14-day washout period between administrations.
- **Sample Collection:** Blood samples were collected via a cannula or venepuncture at 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 20, 24, 32 hours, and 2, 3, and 5 days post-dose.
- **Sample Processing:** Serum was separated by centrifugation and stored frozen at -70°C until analysis.
- **Bioanalytical Method:** Serum **Finrozole** concentrations were determined using high-performance liquid chromatography combined with triple quadrupole mass spectrometry (LC-MS/MS). The method had a quantification limit of 0.1 ng/ml and a linear range of 0.1-40.0 ng/ml.
- **Data Analysis:** Pharmacokinetic parameters were calculated using a non-compartmental model with the PCNONLIN 4.2 software.

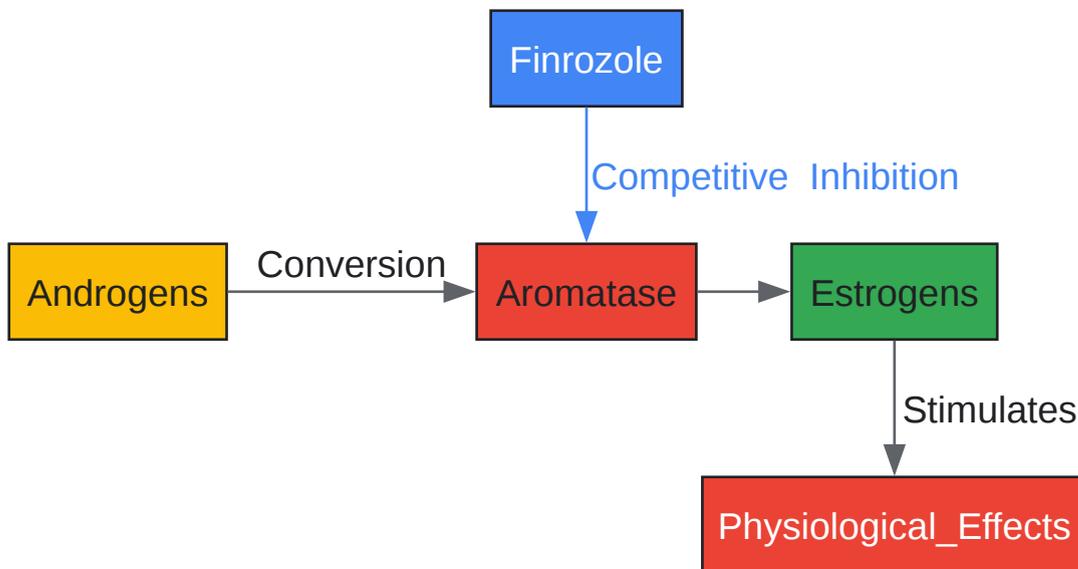
In Vivo Efficacy Study in a Transgenic Mouse Model [4]

- **Animal Model:** 4-month-old transgenic male mice expressing human aromatase (AROM+), which develop an estrogen-driven phenotype.
- **Formulation:** **Finrozole** was suspended in a 0.5% carboxymethylcellulose (CMC) vehicle.
- **Dosing Regimen:** A dose of 10 mg/kg of body weight was administered daily by oral gavage in a volume of 0.2 ml for a duration of 6 weeks.
- **Key Assessments:**
 - **Organ Weights & Histology:** Body and organ weights were recorded. Tissues were fixed and stained with hematoxylin and eosin for histological analysis.
 - **Hormone Measurements:** Serum and intratesticular testosterone and estradiol levels were measured by radioimmunoassay after diethyl ether extraction.
 - **Immunohistochemistry:** Tissues were stained for markers like 3β-HSD1 (Leydig cells), estrogen receptor α (ERα), and androgen receptor (AR).

Mechanism of Action & Research Applications

Finrozole is a novel, non-steroidal, competitive inhibitor of the enzyme **aromatase (Cytochrome P450 19A1 or CYP19A1)** [1] [4]. This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens (androstenedione and testosterone) into estrogens (estrone and estradiol) [4].

The following diagram illustrates the mechanism of **Finrozole** and its physiological consequences based on research findings:



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Key research findings demonstrate that by inhibiting aromatase, **Finrozole** effectively:

- **Lowers Estrogen Levels:** Treatment in AROM+ mice significantly reduced serum and intratesticular estradiol levels [4].
- **Increases Androgen Levels:** The same treatment normalized previously reduced intratesticular and serum testosterone levels, correcting the estrogen-androgen imbalance [4].
- **Reverses Estrogen-Mediated Phenotypes:** The inhibition led to the reversal of multiple abnormalities in AROM+ mice, including [4]:
 - Descent of cryptorchid testes.
 - Recovery of disrupted spermatogenesis.
 - Reduction of Leydig cell hyperplasia and hypertrophy.
 - Involution of gynecomastia (mammary gland development).
 - Diminishment of pituitary and adrenal hyperplasia.

Research Applications & Efficacy in Models

Finrozole has shown efficacy in various research models, demonstrating its potential utility in studying multiple conditions.

Research Area / Model	Reported Efficacy / Outcome	Citation
Transgenic Aromatase-Expressing (AROM+) Mice	Normalized hormone levels; reversed cryptorchidism, gynecomastia, and pituitary/adrenal hyperplasia.	[4]
Contraception in Blue Fox Vixens	Doses ≥ 3.5 mg/kg initiated pre-ovulation prevented pregnancy without observed malformations in offspring.	[5]
Human Endometriosis Model (Nude Mice)	Inhibited aromatase transcription and decreased proliferation rate in implanted human endometrial tissue.	[6]

Important Research Status Note

According to available data, **Finrozole** has been **discontinued from clinical development** and did not receive approval for medical use [7]. Earlier phase trials explored its potential for treating urinary symptoms in men and neoplasms [1] [7]. All information presented here is intended for foundational scientific research and understanding of aromatase inhibition.

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References

1. Pharmacokinetics of finrozole (MPV-2213ad), a novel ... [pmc.ncbi.nlm.nih.gov]
2. Pharmacokinetics of finrozole (MPV-2213ad), a novel ... [pubmed.ncbi.nlm.nih.gov]
3. Pharmacokinetics of finrozole (MPV-2213ad), a novel ... [ovid.com]
4. Multiple Structural and Functional Abnormalities in the ... [pmc.ncbi.nlm.nih.gov]

5. Administration of aromatase inhibitor MPV-2213ad to blue ... [sciencedirect.com]
6. Expression and regulation of estrogen-converting enzymes ... [sciencedirect.com]
7. Finrozole - Drug Targets, Indications, Patents [synapse.patsnap.com]

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